2-(1-Aminoethyl)phenol

Overview

Description

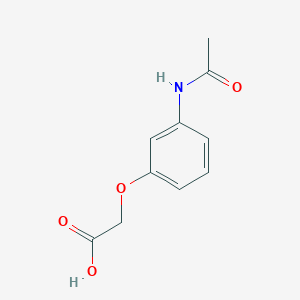

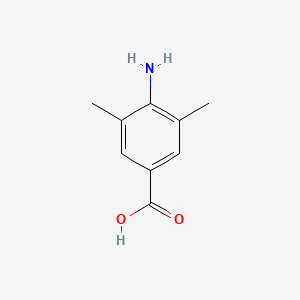

2-(1-Aminoethyl)phenol is an organic compound with the molecular formula C8H11NO It is characterized by the presence of both an amino group and a phenol group, making it a versatile molecule in various chemical reactions and applications

Mechanism of Action

Mode of Action

The exact mode of action of 2-(1-Aminoethyl)phenol is currently unknown due to the lack of specific studies . Phenolic compounds generally exert their effects through antioxidant activity, binding to proteins, and interacting with cellular signaling pathways. They may also influence gene expression and enzyme activity.

Biochemical Pathways

Phenolic compounds, including this compound, are part of the secondary metabolism of plants and are synthesized via the shikimate pathway . They play key roles in various biological activities, including defense against biotic and abiotic stresses

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized mainly in the liver, and excreted in urine . These properties significantly impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s bioavailability and effects.

Biochemical Analysis

Biochemical Properties

2-(1-Aminoethyl)phenol plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group on the benzene ring and the amino group on the ethyl side chain allow it to participate in hydrogen bonding and other interactions with biomolecules. This compound interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of G-protein coupled receptors, which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing the normal substrate from accessing the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular responses and promoting cell survival. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary pathways includes its hydroxylation by phenol hydroxylase, leading to the formation of catechol derivatives. These derivatives can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating their excretion from the body. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters, such as organic cation transporters, which facilitate its movement across cell membranes. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be found in the cytoplasm or nucleus, where it can interact with various proteins and influence cellular processes. The precise localization of this compound can determine its specific biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)phenol can be achieved through several methods. One common approach involves the reduction of 2-(1-Nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-Hydroxyacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(1-Nitroethyl)phenol. This process is typically carried out under high pressure and temperature conditions to ensure efficient conversion. The use of palladium or platinum catalysts is common in these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)phenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(1-Aminoethyl)phenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(1-Aminoethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol group.

2-(1-Aminoethyl)cyclohexanol: Similar structure but with a cyclohexanol ring instead of a phenol group.

2-(1-Aminoethyl)-1-methylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a phenol group.

Uniqueness: 2-(1-Aminoethyl)phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name |

2-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89985-53-5 | |

| Record name | 89985-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the asymmetric syntheses of 2-(1-Aminoethyl)phenol?

A1: this compound serves as a valuable chiral auxiliary in asymmetric synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, leading to the formation of a desired enantiomer. This is particularly important in pharmaceutical synthesis, as different enantiomers of a drug can have drastically different biological activities. [, , ]

Q2: What synthetic routes are available for producing enantiomerically enriched this compound?

A2: Three main routes have been explored: [, ]

- Diastereoselective nucleophile addition to chiral imines: This method works well for the parent compound but can be less effective depending on the desired substitution pattern. [, ]

- Enantioselective ketone reduction followed by nucleophilic substitution: This method involves a two-step process of enantioselective reduction and subsequent substitution. [, ]

- Diastereoselective imine reduction: This has proven to be the most efficient route for the parent compound, achieving high enantiomeric excess. [, ]

Q3: Can you provide an example of how this compound has been utilized in alkaloid synthesis?

A3: One example is its use in the synthesis of (-)-indolizidines 167B and 209D, alkaloids found in certain poison dart frogs. [] Researchers utilized a tricyclic N-acyl-N,O-acetal incorporating (S)-2-(1-Aminoethyl)phenol as a chiral auxiliary. [] This acetal underwent a titanium tetrachloride-mediated allylation, yielding a chiral allylpyrrolidinone with excellent diastereoselectivity. [] This intermediate was then further elaborated to the target (-)-indolizidines. []

Q4: Are there other alkaloids synthesized using this compound as a chiral auxiliary?

A4: Yes, the enantioselective allylation of cyclic N-acyl-N,O-acetals derived from this compound has also proven successful in the asymmetric synthesis of other alkaloids. [] These include (-)-adalinine (a ladybird alkaloid), as well as (+)-stellettamide A and (-)-stellettamide B (marine alkaloids). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)

![4-[(4-cyanophenyl)disulfanyl]benzonitrile](/img/structure/B1267565.png)